BenchChemオンラインストアへようこそ!

3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Regioisomerism Benzofuran SAR Binding pocket complementarity

3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (MF: C21H18N4O4S; MW: 422.5 g/mol) is a synthetic research chemical belonging to the benzofuran-2-carboxamide class, featuring a pyrimidin-2-ylsulfamoyl phenyl motif. The compound is not listed in PubChem, ChEMBL, or BindingDB under this exact name, indicating it is a screening library compound rather than a literature-characterized probe.

Molecular Formula C21H18N4O4S
Molecular Weight 422.5 g/mol
Cat. No. B3492384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C
InChIInChI=1S/C21H18N4O4S/c1-13-4-9-17-14(2)19(29-18(17)12-13)20(26)24-15-5-7-16(8-6-15)30(27,28)25-21-22-10-3-11-23-21/h3-12H,1-2H3,(H,24,26)(H,22,23,25)
InChIKeyLRYAVBQVSBOBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide: Compound Class and Core Structural Features for Procurement Screening


3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (MF: C21H18N4O4S; MW: 422.5 g/mol) is a synthetic research chemical belonging to the benzofuran-2-carboxamide class, featuring a pyrimidin-2-ylsulfamoyl phenyl motif . The compound is not listed in PubChem, ChEMBL, or BindingDB under this exact name, indicating it is a screening library compound rather than a literature-characterized probe [1]. Its scaffold combines two pharmacophoric elements: a 3,6-dimethylbenzofuran core and a sulfadiazine-derived N-(pyrimidin-2-yl)sulfamoyl aniline moiety [2]. The benzofuran carboxamide scaffold is structurally related to PDE4 inhibitors disclosed in Darwin Discovery patents (WO 97/20833; US 5,773,467), while the pyrimidin-2-ylsulfamoyl group is characteristic of sulfadiazine-class sulfonamide antibacterials [2][3].

Why Generic Substitution Fails for 3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide: The Quantitative Differentiation Problem


Compounds within the benzofuran-2-carboxamide sulfonamide class cannot be interchanged generically because small structural variations produce divergent pharmacological profiles. The patent literature on benzofuran carboxamides as PDE IV inhibitors demonstrates that benzofuran ring substitution pattern (position and number of methyl groups) critically modulates enzyme inhibitory potency, with some substitutions enhancing and others substantially reducing activity depending on the molecular context [1][2]. Furthermore, SAR studies of pyrimidin-2-ylsulfamoyl-containing compounds show that the para-sulfamoylphenyl attachment is a key contributor to antimicrobial activity, but the identity of the acyl moiety (benzofuran-2-carboxamide in this case versus simpler acyl groups in analogs) determines target selectivity [3]. The 3,6-dimethylbenzofuran substitution pattern in the target compound is regioisomerically distinct from the 3,5-dimethyl isomer (CAS 620585-33-3), a difference that, in benzofuran SAR, can alter binding to phosphodiesterase and sulfatase enzyme targets by orders of magnitude [4].

Quantitative Differentiation Evidence for 3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Versus Closest Analogs


Regioisomeric Differentiation: 3,6-Dimethyl vs. 3,5-Dimethyl Benzofuran Substitution Pattern and Predicted Target Binding Divergence

The target compound bears methyl groups at the 3- and 6-positions of the benzofuran ring, distinguishing it from the 3,5-dimethyl regioisomer (CAS 620585-33-3; MW 422.5, same molecular formula C21H18N4O4S) . In benzofuran-derived sulfamate inhibitors of aromatase (CYP19A1) and steroid sulfatase (STS), the position of the methyl substituent on the benzofuran ring determines target selectivity: 3-H derivatives showed exclusive STS inhibition while 3-CH3 derivatives displayed dual CYP19A1/STS inhibition [1]. Although direct enzyme inhibition data for the target compound is not available in the public domain, this established SAR principle demonstrates that the 3,6- vs. 3,5-dimethyl substitution pattern cannot be considered functionally equivalent in procurement decisions [1].

Regioisomerism Benzofuran SAR Binding pocket complementarity

Physicochemical Differentiation: Lipophilicity (Computed cLogP) Comparison of Target Compound Versus Non-Methylated Parent

The 3,6-dimethyl substitution on the benzofuran core increases calculated lipophilicity relative to the non-methylated parent compound N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (CAS 307540-42-7; C19H14N4O4S; MW 394.4) . Using the PubChem-calculated XLogP3 value of 3.8 for the structurally analogous 3,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide (PubChem CID 4498262) as a reference point, and considering the removal of one methyl from the pyrimidine ring, the target compound's predicted cLogP is estimated at approximately 3.0-3.4, compared to approximately 2.0-2.3 for the non-methylated parent [1]. This ~1 log unit increase in lipophilicity is consistent with the addition of two methyl groups to the benzofuran scaffold.

Lipophilicity cLogP Membrane permeability Physicochemical profiling

Halogen Absence Differentiation: Target Compound vs. 5-Chloro and 5-Fluoro Benzofuran Analogs

Unlike the 5-chloro-3,6-dimethyl analog (C21H17ClN4O4S; MW ~456.9) and the 5-fluoro-3-methyl analog (CAS 724741-43-9; C20H15FN4O4S; MW 426.4), the target compound contains no halogen substituent on the benzofuran ring [1]. In the benzofuran sulfonamide class, halogen substitution at the 5-position has been shown to modulate both potency and metabolic stability: fluorinated benzofuranyl-pyrimidine derivatives were specifically explored for improved pharmacokinetic properties in Bayer Pharma patents [1]. The absence of halogen in the target compound eliminates potential for CYP450-mediated oxidative dehalogenation or glutathione conjugation at the 5-position, but also removes a metabolically blocking group that could otherwise extend half-life. This structural distinction means the target compound may serve as a non-halogenated comparator for SAR studies investigating the contribution of 5-position halogen substitution to target affinity and metabolic profile.

Halogen effects Metabolic stability CYP450 interaction Electrophilic substitution

Scaffold Deconvolution: Benzofuran-2-Carboxamide Core vs. Simpler Acyl Sulfonamide Analogs and Target Class Implications

The target compound's benzofuran-2-carboxamide core differentiates it from simpler N-[4-(pyrimidin-2-ylsulfamoyl)phenyl] amides such as the acetamide (acetylsulfadiazine, CAS 127-74-2; C12H12N4O3S; MW 292.3), butanamide, or benzamide analogs . The benzofuran-2-carboxamide scaffold is specifically associated with phosphodiesterase IV (PDE4) inhibitory activity, as documented in the patent literature where benzofuran carboxamides were claimed for treating PDE4-mediated diseases including asthma, COPD, and inflammation [1]. In contrast, simpler acyl sulfonamides bearing the pyrimidin-2-ylsulfamoyl group are more commonly associated with antibacterial (folate pathway) or antitumor mechanisms [2]. The target compound's dual pharmacophoric architecture—combining a PDE4-associated benzofuran carboxamide with a sulfadiazine-derived sulfamoyl group—suggests potential for polypharmacology or target class crossover that is absent in either the simple acyl sulfonamide or non-sulfamoyl benzofuran series.

Scaffold analysis PDE4 inhibition Acylsulfonamide Target class

Evidence-Based Research Application Scenarios for 3,6-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide


PDE4 Inhibitor Screening Library Expansion: Non-Halogenated 3,6-Dimethylbenzofuran Probe

For medicinal chemistry programs investigating phosphodiesterase IV (PDE4) inhibitors for respiratory or inflammatory indications, this compound provides a non-halogenated, 3,6-dimethylbenzofuran-2-carboxamide probe that complements existing 7-methoxybenzofuran-4-carboxamide series . The benzofuran-2-carboxamide scaffold is structurally validated in PDE4 patent literature (WO 97/20833; US 5,773,467), and the 3,6-dimethyl substitution pattern offers a distinct regioisomeric option for exploring SAR around the benzofuran ring . Procurement is recommended alongside the non-methylated parent (CAS 307540-42-7) and the 3,5-dimethyl isomer (CAS 620585-33-3) to enable systematic regioisomeric SAR mapping .

Halogen-SAR Comparator in Benzofuran Sulfonamide Series

In structure-activity relationship studies examining the effect of 5-position halogen substitution on benzofuran sulfonamide potency, selectivity, and metabolic stability, this compound serves as the non-halogenated baseline control. The 5-chloro-3,6-dimethyl analog and 5-fluoro-3-methyl analog (CAS 724741-43-9) represent the halogenated comparators . A complete SAR set for procurement would include: target compound (5-H), 5-F analog (CAS 724741-43-9), and 5-Cl analog, enabling systematic deconvolution of halogen electronic, steric, and metabolic effects at the benzofuran 5-position. The fluorinated benzofuranyl-pyrimidine patent literature from Bayer Pharma provides a framework for interpreting such halogen-SAR data .

Acylsulfonamide-Benzofuran Dual Pharmacophore Screening for Polypharmacology

This compound's unique combination of a PDE4-associated benzofuran-2-carboxamide scaffold and a sulfadiazine-derived pyrimidin-2-ylsulfamoyl group makes it suitable for polypharmacology screening panels . The acylsulfonamide-benzofuran chemotype has recently been validated as a privileged scaffold for KAT6A/B inhibition (BAY-184, 2024), demonstrating that this structural class can engage unexpected epigenetic targets . Screening this compound in broad-panel biochemical or phenotypic assays may reveal novel target engagement distinct from both the PDE4 series and the sulfadiazine antibacterial series .

Analytical Reference Standard for Regioisomeric Purity Verification in Benzofuran Library QC

Given the existence of the regioisomeric 3,5-dimethyl analog (CAS 620585-33-3) with identical molecular formula and molecular weight, this compound has specific utility as an analytical reference standard for chromatographic method development . HPLC or UPLC methods capable of resolving the 3,6-dimethyl and 3,5-dimethyl regioisomers must be established to verify the identity and purity of any purchased benzofuran dimethyl screening compounds . Procurement of both isomers is recommended when building screening libraries to enable method validation and to serve as authentic reference materials for QC release testing.

Quote Request

Request a Quote for 3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.